

# Physicochemical Profiling & Technical Guide: 6-Chloro-2-methylpyrimidine-4-carboxylic acid

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## Compound of Interest

Compound Name:	6-Chloro-2-methylpyrimidine-4-carboxylic acid
CAS No.:	136518-06-4
Cat. No.:	B3047259

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## Executive Summary

**6-Chloro-2-methylpyrimidine-4-carboxylic acid** is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules, including kinase inhibitors (e.g., Src/Abl inhibitors) and agrochemicals. Its structure features a trifunctional scaffold: an electrophilic carbon at C6 (susceptible to  $S_NAr$ ), a nucleophilic/acidic handle at C4 (carboxylic acid), and a steric anchor at C2 (methyl group).

Distinct from its isomer (2-chloro-6-methylpyrimidine-4-carboxylic acid), this compound offers unique regioselectivity profiles essential for scaffold decoration. This guide provides a self-validating technical framework for handling, characterizing, and utilizing this compound in drug discovery workflows.

## Molecular Architecture & Fundamental Constants

Property	Value	Notes
IUPAC Name	6-Chloro-2-methylpyrimidine-4-carboxylic acid	
CAS Number	136518-06-4	Note: Distinct from 2-Cl isomer (89581-58-8)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	
Molecular Weight	172.57 g/mol	
Exact Mass	172.004 g/mol	Monoisotopic
Appearance	White to off-white crystalline powder	
Melting Point	132–135 °C	Sharp endotherm indicates high purity [1]

## Physicochemical Profile

Understanding the solubility and ionization behavior is critical for process optimization (extraction/purification) and formulation.

## Solubility & Lipophilicity

The compound exhibits a pH-dependent solubility profile typical of heteroaromatic acids.

- LogP (Octanol/Water): ~0.8 – 1.2 (Predicted). The chloro and methyl groups provide moderate lipophilicity, balanced by the polar carboxylic acid.
- Solubility Rules:
  - High Solubility: DMSO, Methanol, Ethanol, DMF.
  - Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc).
  - Low Solubility: Water (at pH < 2), Hexanes, Heptane.

- pH-Switchable: Highly soluble in aqueous alkaline buffers (pH > 5) due to carboxylate formation.

## Ionization (pKa)

- pKa (COOH): ~2.8 – 3.2 (Estimated).
  - Causality: The pyrimidine ring is electron-deficient ( $\pi$ -deficient), which inductively stabilizes the carboxylate anion more effectively than a benzene ring (benzoic acid pKa  $\approx$  4.2). This makes the compound significantly more acidic than standard aromatic acids.
- pKa (Pyrimidine N): < 1.0. The ring nitrogens are weakly basic due to the electron-withdrawing effects of the chloro and carboxyl groups.

## Synthesis & Impurity Logic

Understanding the synthetic origin helps in identifying critical impurities. The most robust route involves the desymmetrization of 4,6-dichloro-2-methylpyrimidine.

## Synthetic Route (Retrosynthesis)

- Starting Material: 4,6-Dichloro-2-methylpyrimidine (Symmetric).
- Step 1 (Cyanation): Nucleophilic aromatic substitution (S<sub>N</sub>Ar) with one equivalent of cyanide (NaCN/KCN).
  - Intermediate: 6-Chloro-2-methylpyrimidine-4-carbonitrile.
- Step 2 (Hydrolysis): Acidic hydrolysis (HCl/H<sub>2</sub>SO<sub>4</sub>) converts the nitrile to the carboxylic acid.

## Impurity Profile

Impurity Type	Origin	Detection Strategy
Dicarboxylic Acid	Over-reaction in Step 1 (Double substitution of CN), followed by hydrolysis.	HPLC (Early eluting, highly polar).
Amide Intermediate	Incomplete hydrolysis of the nitrile (-CONH <sub>2</sub> ).	LC-MS (+1 mass unit vs acid, distinct retention).
Regioisomer	Unlikely if starting from symmetric 4,6-dichloro precursor.	NMR (Symmetry check).
Decarboxylated	Thermal degradation (loss of CO <sub>2</sub> ).	LC-MS (M-44 peak).

## Reactivity & Stability Map

The compound's reactivity is defined by the "Push-Pull" electronic effects of the pyrimidine core.

### Electrophilicity (C6 Position)

The C6 position is activated for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).

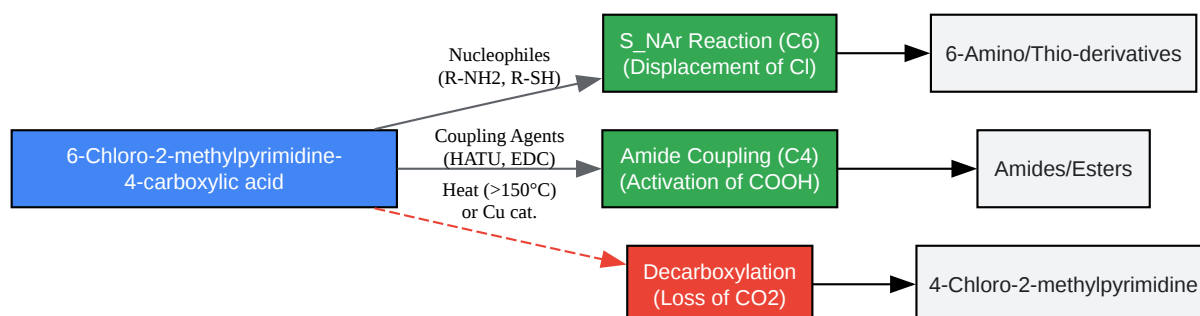
- Mechanism: The ring nitrogens and the electron-withdrawing carboxyl group at C4 deplete electron density at C6.
- Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.
- Selectivity: The C6-Cl is generally less reactive than a C4-Cl would be, but the presence of the C4-COOH (electron-withdrawing) maintains sufficient reactivity for coupling reactions without requiring harsh forcing conditions.

### Thermal Instability (Decarboxylation)

Like many electron-deficient heteroaromatic acids, the compound is prone to decarboxylation at high temperatures (>150 °C), especially in the presence of copper catalysts or strong bases.

- Protocol: Avoid prolonged heating in high-boiling solvents (e.g., DMSO) above 140 °C unless decarboxylation is the intended step.

## Reactivity Diagram (DOT)



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Figure 1: Reactivity map highlighting the dual-functional nature of the scaffold. The C6-Chloro site allows for library diversification, while the C4-Carboxyl serves as the primary attachment point.

## Analytical Characterization Protocols

### HPLC Method (Reverse Phase)

Due to the acidic nature (pKa ~3), peak tailing is a common issue. Acidic modification of the mobile phase is mandatory to suppress ionization and ensure sharp peaks.

- Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5  $\mu$ m, 4.6 x 150 mm.
- Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
- Gradient: 5% B to 95% B over 10-15 min.
- Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/carboxyl).

- Self-Validation: Inject a blank to confirm no ghost peaks from the TFA. The retention time should be moderate (approx. 40-50% B) due to the LogP ~1.0.

## 1H NMR Signature (DMSO-d6)

- $\delta$  13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (often broad or invisible if wet).
- $\delta$  7.8-8.0 ppm (s, 1H): Pyrimidine ring proton at C5. Note: This singlet is the diagnostic handle for the substitution pattern.
- $\delta$  2.6-2.7 ppm (s, 3H): Methyl group at C2.

## Handling & Safety (MSDS Highlights)

- Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
- Storage: Store at 2–8 °C (Refrigerated) to prevent slow hydrolysis or decarboxylation over long periods. Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.
- Stability: Stable under standard laboratory conditions but sensitive to strong bases (salt formation) and extreme heat.

## References

- Sigma-Aldrich. **6-Chloro-2-methylpyrimidine-4-carboxylic acid** Product Sheet. [Link](#)
- BLD Pharm. Physicochemical Properties of CAS 136518-06-4. [Link](#)
- PubChem. Compound Summary: Pyrimidine-4-carboxylic acid derivatives. [Link](#)
- ChemicalBook. Synthesis and Properties of Chloropyrimidines. [Link](#)
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